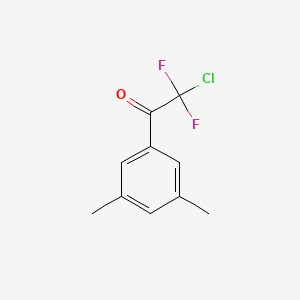

2-Chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone

Description

2-Chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone (CAS: 1352209-69-8) is a halogenated acetophenone derivative with the molecular formula C₁₀H₉ClF₂O and a molecular weight of 218.628 g/mol . The compound features a 3,5-dimethylphenyl ring attached to a difluorochlorinated ethanone backbone.

Properties

IUPAC Name |

2-chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF2O/c1-6-3-7(2)5-8(4-6)9(14)10(11,12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMHFMKTKVMZNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C(F)(F)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone can be achieved through several methods. One common approach involves the reaction of 3,5-dimethylphenyl magnesium bromide with 2,2-difluoro-1-chloroethanone under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound with consistent quality. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Reduction: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Electrophilic Aromatic Substitution: Electrophiles such as bromine or nitronium ions in the presence of catalysts like aluminum chloride or iron(III) chloride.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Substituted ethanones with various functional groups replacing the chloro group.

Electrophilic Aromatic Substitution: Substituted aromatic ketones with electrophiles attached to the aromatic ring.

Reduction: The corresponding alcohol, 2-chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanol.

Scientific Research Applications

2-Chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.

Material Science: It can be used in the development of novel materials with specific properties, such as fluorinated polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone depends on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The presence of the chloro and difluoro groups can enhance its binding affinity and specificity towards certain targets, leading to more potent biological effects.

Comparison with Similar Compounds

Structural and Substituent Effects

The biological and physical properties of halogenated ethanones are highly influenced by substituent position, electronic nature (electron-withdrawing/donating), and lipophilicity. Below is a comparative analysis with key analogs:

Table 1: Structural Analogs and Key Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents |

|---|---|---|---|---|

| 2-Chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone | 1352209-69-8 | C₁₀H₉ClF₂O | 218.628 | 3,5-dimethylphenyl, Cl, 2,2-difluoro |

| 2-Chloro-2,2-difluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone | 1965193-10-5 | C₉H₃ClF₆O | 276.563 | 4-fluoro-3-(CF₃)phenyl, Cl, 2,2-difluoro |

| 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone | 130336-16-2 | C₈H₃Cl₂F₃O | 243.01 | 3,5-dichlorophenyl, 2,2,2-trifluoro |

| 2-Chloro-1-(2,5-dimethylphenyl)-2,2-difluoroethanone | - | C₁₀H₉ClF₂O | 218.628 | 2,5-dimethylphenyl, Cl, 2,2-difluoro |

Key Observations :

- Electron Effects : Trifluoromethyl groups (e.g., in CAS 1965193-10-5) are strongly electron-withdrawing, increasing electrophilicity at the carbonyl carbon, whereas methyl groups (e.g., 3,5-dimethylphenyl) are electron-donating, reducing reactivity .

- Lipophilicity : Fluorine and chlorine substituents increase lipophilicity, improving membrane permeability. The trifluoromethyl analog (CAS 1965193-10-5) has higher lipophilicity (logP ~2.8) compared to the target compound (logP ~2.2) .

Physical Properties and Crystallography

Crystal packing studies of 4′-substituted terpyridines (e.g., 3,5-dimethylphenyl derivatives) reveal that bulky substituents promote layer-like packing via π-stacking and hydrogen bonding, which could extrapolate to the target compound’s solid-state behavior . In contrast, trifluoromethyl-substituted analogs (e.g., CAS 1965193-10-5) may exhibit altered solubility due to increased polarity .

Table 2: Substituent Impact on Key Properties

| Property | 3,5-Dimethylphenyl (Target) | 3,5-Dichlorophenyl (CAS 130336-16-2) | 4-Fluoro-3-(CF₃)phenyl (CAS 1965193-10-5) |

|---|---|---|---|

| Reactivity | Moderate (electron-donating CH₃) | High (electron-withdrawing Cl) | Very high (strongly electron-withdrawing CF₃) |

| Lipophilicity | Moderate (logP ~2.2) | High (logP ~3.1) | Highest (logP ~2.8) |

| Crystal Packing | Layer-like (predicted) | Herringbone (observed in analogs) | Disordered (solvent-dependent) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.